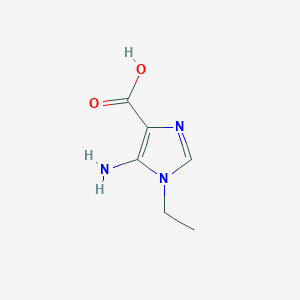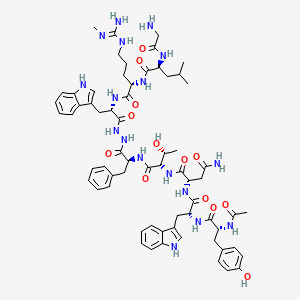
(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-((R)-2-((R)-2-acetamido-3-(4-hydroxyphenyl)propanamido
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido) is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including indole, amide, and hydroxyphenyl groups, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Indole Group: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Peptide Bond Formation: The compound contains several peptide bonds, which can be formed using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Amidation Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers for the efficient assembly of the peptide backbone, followed by specific functional group modifications. The use of solid-phase peptide synthesis (SPPS) could be advantageous for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: Amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing hydroxy groups.
Reduction: LiAlH4 for reducing amides to amines.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones from hydroxyphenyl groups.
Reduction: Amines from amide groups.
Substitution: Nitro or halogenated indole derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe for studying protein-ligand interactions due to its peptide-like structure. It can also be used in the development of novel biomolecules with potential therapeutic applications.
Medicine
Medically, this compound could be explored for its potential as a drug candidate. Its complex structure suggests it may interact with multiple biological targets, making it a candidate for multi-target drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The indole group may facilitate binding to aromatic amino acids in proteins, while the peptide backbone could mimic natural substrates or inhibitors.
相似化合物的比较
Similar Compounds
- **(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido)
- **(S)-N1-((8S,11S,16S,19S,20R,E)-11-((1H-Indol-3-yl)methyl)-3-amino-8-((S)-2-(2-aminoacetamido)-4-methylpentanamido)-16-benzyl-20-hydroxy-9,12,15,18-tetraoxo-2,4,10,13,14,17-hexaazahenicos-2-en-19-yl)-2-(®-2-(®-2-acetamido-3-(4-hydroxyphenyl)propanamido)
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and stereochemistry, which may confer specific biological activities not found in similar compounds. The presence of the indole group, multiple amide bonds, and hydroxyphenyl group provides a rich landscape for chemical and biological interactions.
属性
分子式 |
C65H85N17O13 |
|---|---|
分子量 |
1312.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-5-[(N'-methylcarbamimidoyl)amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C65H85N17O13/c1-35(2)26-48(74-55(87)32-66)58(89)75-47(20-13-25-70-65(68)69-5)57(88)77-52(30-41-34-72-46-19-12-10-17-44(41)46)63(94)82-81-62(93)50(27-38-14-7-6-8-15-38)79-64(95)56(36(3)83)80-61(92)53(31-54(67)86)78-60(91)51(29-40-33-71-45-18-11-9-16-43(40)45)76-59(90)49(73-37(4)84)28-39-21-23-42(85)24-22-39/h6-12,14-19,21-24,33-36,47-53,56,71-72,83,85H,13,20,25-32,66H2,1-5H3,(H2,67,86)(H,73,84)(H,74,87)(H,75,89)(H,76,90)(H,77,88)(H,78,91)(H,79,95)(H,80,92)(H,81,93)(H,82,94)(H3,68,69,70)/t36-,47+,48+,49-,50+,51-,52+,53+,56+/m1/s1 |
InChI 键 |
BPIRHKGCOKHTRH-XNAGIQSHSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=NC)N)NC(=O)[C@H](CC(C)C)NC(=O)CN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


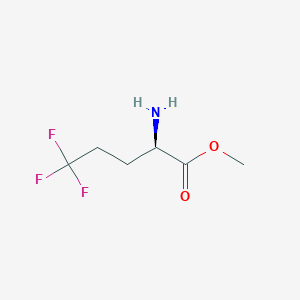
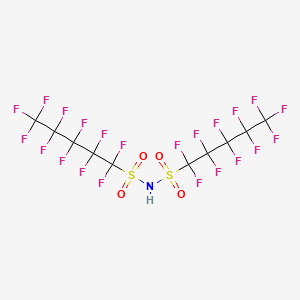
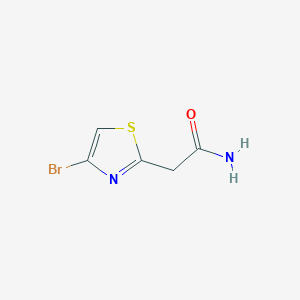
![N-Methoxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828791.png)
![2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene](/img/structure/B12828799.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B12828803.png)


![tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12828808.png)
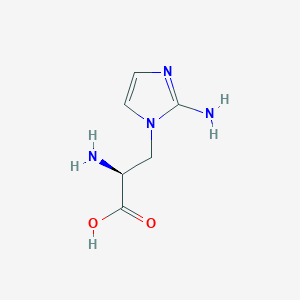
![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)

